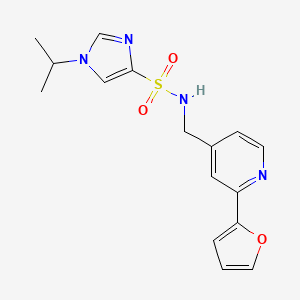

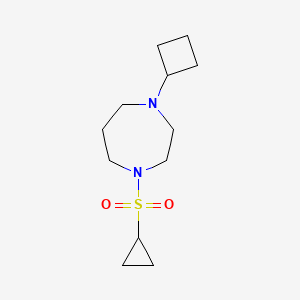

![molecular formula C12H14O2 B3004172 (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane CAS No. 82353-76-2](/img/structure/B3004172.png)

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

Descripción general

Descripción

The compound "(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane" is not directly mentioned in the provided papers. However, the papers discuss related bicyclic structures that could provide insight into the synthesis, molecular structure, and chemical properties of similar compounds. The first paper details the synthesis of 1,3,6-triazabicyclo[3.1.0]hexanes, which are structurally related to the compound , indicating that the methods used could potentially be adapted for the synthesis of "this compound" . The second paper describes the synthesis and structural characterization of a cyclopropane/butyrolactone derivative, which shares the bicyclic motif present in the compound of interest .

Synthesis Analysis

The synthesis of related bicyclic compounds involves multistep reactions that include intramolecular aminomethylation and Michael addition followed by internal nucleophilic substitution reactions . The diastereoselective synthesis described in the first paper could be relevant for the synthesis of "this compound" as it involves controlling the stereochemistry of the bicyclic ring system . The second paper's methodology could also be informative, as it involves the formation of a bicyclic structure through reactions of different starting materials .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction analysis, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . The stereochemistry of the bicyclic compounds is crucial, as it can affect the physical and chemical properties of the molecules. The X-ray analysis of the predominant diastereomer in the first paper could offer insights into the potential molecular structure of "this compound" .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related bicyclic compounds suggest that the functional groups present in the starting materials and the reaction conditions play a significant role in the formation of the bicyclic framework . The diastereoselectivity observed in the first paper indicates that the reactions can be tuned to favor the formation of specific stereoisomers, which may be applicable to the synthesis of "this compound" .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly discussed in the provided papers, the properties of structurally similar compounds can be inferred. The crystallization behavior and the stereochemistry of the bicyclic compounds are likely to influence their physical properties such as melting points, solubility, and crystalline structure . Chemical properties such as reactivity and stability may also be affected by the specific arrangement of atoms and the presence of different functional groups within the bicyclic framework.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

- Tsuji et al. (1999) developed an efficient method for preparing optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane, an application in synthesizing chiral synthons (Tsuji, Onishi, & Sakata, 1999).

- Ningsanont et al. (2003) prepared derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate, demonstrating their potential in antimalarial activities (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

Pharmacological Research

- Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes, exploring their potential as nonnarcotic analgesic agents (Epstein et al., 1981).

- Benitex et al. (2014) developed a bioanalytical method for LY379268, a compound derived from this class, used in studies evaluating antipsychotic drugs (Benitex et al., 2014).

Molecular Structure and Analysis

- Kirmse and Mrotzeck (1988) studied 2-Oxabicyclo[2.1.1]hexane and its derivatives, providing insight into the molecular structure and reactions of similar compounds (Kirmse & Mrotzeck, 1988).

- Shevtsov et al. (2002) developed a method for synthesizing substituted 1,3,6-triazabicyclo[3.1.0]hexanes, adding to the understanding of the molecule's synthesis pathways (Shevtsov, Petukhova, Makhova, & Lyssenko, 2002).

Mecanismo De Acción

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other bicyclic compounds, it may bind to its targets, causing conformational changes that modulate the target’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[31These properties, which influence the compound’s bioavailability, would need to be investigated in preclinical and clinical studies .

Result of Action

The molecular and cellular effects of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Safety and Hazards

Propiedades

IUPAC Name |

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRSDAPNEGDROZ-YOGCLGLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2C1O2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82398-68-3 | |

| Record name | rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

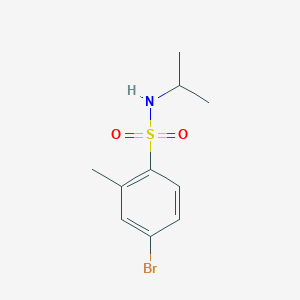

![N-[1-(3-Hydroxyphenyl)ethyl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B3004089.png)

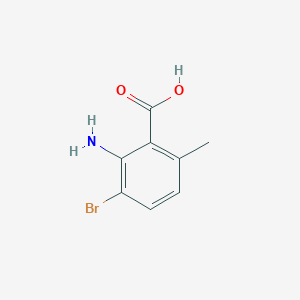

![N-(4-methoxyphenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3004091.png)

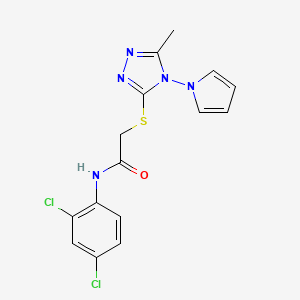

![4-Ethyl-6-[4-(2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B3004098.png)

![3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3004103.png)

![(NE)-N-(1-ethoxyspiro[3.5]nonan-3-ylidene)hydroxylamine](/img/structure/B3004106.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3004110.png)